Indalpine hydrochloride

概要

説明

Indalpine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) and antihistamine. It was discovered in 1977 and introduced for medical use in France in 1983 under the brand name Upstène . This compound was primarily used as an antidepressant but was withdrawn from the market in 1985 due to toxicity concerns .

準備方法

The synthesis of indalpine hydrochloride involves several steps. One common method starts with the metalation of indole using methyl magnesium iodide to form an organo-magnesium derivative. This intermediate reacts with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride to give a protected ketone. Acid-catalyzed removal of the benzyloxycarbonyl protecting group yields the ketone, which is then reduced with lithium aluminium hydride to produce indalpine . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

化学反応の分析

Indalpine hydrochloride undergoes various chemical reactions, including:

Oxidation: Indalpine can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: The reduction of the ketone intermediate with lithium aluminium hydride is a crucial step in its synthesis.

Substitution: Indalpine can undergo substitution reactions, particularly involving the indole ring, which is a common site for electrophilic substitution reactions.

Common reagents used in these reactions include methyl magnesium iodide, 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride, and lithium aluminium hydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Indalpine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that was initially marketed by Pharmuka and introduced for medical use in France in 1982 . While Indalpine was one of the first SSRIs to reach the market, it was eventually withdrawn due to concerns about potential adverse effects .

History and Development

- Early Development Citalopram and zimelidine were developed in the early 1970s, but Indalpine was the first to reach the market . Baron Shopsin consulted with Pharmuka throughout the research and development of Indalpine, conducting the first clinical trials with Indalpine on depressed outpatients in the United States .

- Marketing and Withdrawal Astra's SSRI zimelidine was marketed within a year of Indalpine in 1983 . However, zimelidine was soon withdrawn due to the emergence of Guillain-Barré syndrome, a serious neurological disease . Concerns about SSRIs inducing adverse effects and a reported association between Indalpine and hematological effects led to Indalpine being taken off the market by Rhône Poulenc after Pharmuka's takeover .

Clinical Applications

- Antidepressant Indalpine is a selective serotonin reuptake inhibitor (SSRI), a class of medications used to treat major depressive disorder . SSRIs like Indalpine increase the levels of serotonin in the brain by blocking its reuptake . The current therapy for depression is less than ideal, with remission rates of only 25–35% and a slow onset of action with other associated side effects .

- Anxiety Disorders Antidepressants, including SSRIs, are also used to treat anxiety disorders .

- Other Applications Besides its use as an antidepressant, Indalpine also possesses antihistamine properties .

Research and Development of Antidepressants

- Triple Reuptake Inhibitors (TRIs) Research has also focused on triple reuptake inhibitors (TRIs), which inhibit the reuptake of serotonin, norepinephrine, and dopamine . TRIs are being explored as potential next-generation antidepressants due to the limitations of current therapies .

- D-161, D-142, and D-473 Examples of TRIs include D-161, D-142, and D-473, which have demonstrated potent in vivo activity in reducing immobility in preclinical antidepressant rat forced swim test (FST), and mouse tail suspension test . D-142 was much more efficacious than the reference imipramine . D-473 demonstrated in vivo efficacy in FST and showed elevated levels of all three monoamines in microdialysis study .

- Fluoxetine In 1970, researchers aimed to develop an agent that would retain the therapeutic activity of tricyclic antidepressants (TCAs) but without the undesirable effects on cardiac conduction and anticholinergic activity . This led to the development of fluoxetine, a selective serotonin reuptake inhibitor .

作用機序

Indalpine hydrochloride exerts its effects by inhibiting the reuptake of serotonin (5-hydroxytryptamine) in the brain, thereby increasing the availability of serotonin in the synaptic cleft . This action is believed to contribute to its antidepressant effects. The molecular targets include the serotonin transporter, which is responsible for the reuptake of serotonin into presynaptic neurons .

類似化合物との比較

Indalpine hydrochloride is similar to other SSRIs such as fluoxetine, sertraline, and paroxetine. it was one of the first SSRIs to be marketed and subsequently withdrawn due to toxicity concerns . Its uniqueness lies in its dual role as an SSRI and antihistamine, which is not common among other SSRIs .

Similar compounds include:

Fluoxetine: Another SSRI with a different chemical structure and a better safety profile.

Sertraline: Known for its high selectivity for serotonin reuptake inhibition.

Paroxetine: Another SSRI with a different side effect profile and therapeutic uses.

This compound’s withdrawal from the market highlights the importance of thorough safety evaluations in drug development.

生物活性

Indalpine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), has been the subject of various studies focusing on its biological activity, particularly in the context of depression and its pharmacological effects. Although it was one of the first SSRIs introduced to the market, it was withdrawn due to concerns over adverse effects. This article explores its biological activity, mechanisms, clinical findings, and relevant case studies.

Overview of this compound

- Chemical Structure : Indalpine is classified as a small molecule and is known for its selective inhibition of serotonin reuptake.

- Market History : Initially marketed by Pharmuka, it was withdrawn from the U.S. market due to safety concerns related to hematological effects .

Indalpine primarily functions by inhibiting the reuptake of serotonin (5-HT) in the brain, which enhances serotonergic neurotransmission. This mechanism is crucial for its antidepressant effects:

- Serotonin Uptake Inhibition : Indalpine selectively inhibits the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft .

- Impact on Sleep Patterns : Studies indicate that indalpine can decrease paradoxical sleep and delay its onset, suggesting a potential influence on sleep architecture .

Efficacy in Depression

A notable double-blind study compared indalpine with mianserin, another antidepressant. The results indicated:

- Short-term Effects : In the first two weeks, indalpine showed a more pronounced effect compared to mianserin; however, no significant difference was observed at four weeks .

- Overall Efficacy : While both drugs demonstrated antidepressant effects, indalpine's long-term efficacy remains less established due to its market withdrawal.

Case Studies

- Case Study Overview :

-

Research Findings :

- Research on indalpine's impact on serotonin levels and its correlation with clinical outcomes in depression emphasizes the importance of understanding individual responses to SSRIs.

Adverse Effects and Safety Concerns

Indalpine has been associated with several adverse effects that led to its withdrawal from the market:

- Hematological Effects : Reports indicated significant risks associated with blood disorders .

- Drug Interactions : Indalpine may interact with other medications, increasing risks for hemorrhage when combined with agents like abciximab .

Comparative Biological Activity

To illustrate indalpine's biological activity relative to other SSRIs and antidepressants, the following table summarizes key attributes:

| Compound | Mechanism of Action | Efficacy in MDD | Common Side Effects |

|---|---|---|---|

| Indalpine | Selective serotonin reuptake inhibitor | Moderate | Hematological issues |

| Fluoxetine | Selective serotonin reuptake inhibitor | High | Sexual dysfunction |

| Mianserin | Serotonin antagonist | Moderate | Sedation |

特性

IUPAC Name |

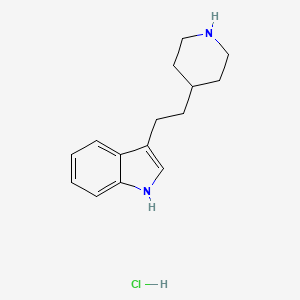

3-(2-piperidin-4-ylethyl)-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2.ClH/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12;/h1-4,11-12,16-17H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPICJLTGNEIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CNC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048832 | |

| Record name | Indalpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63845-42-1 | |

| Record name | Indalpine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。